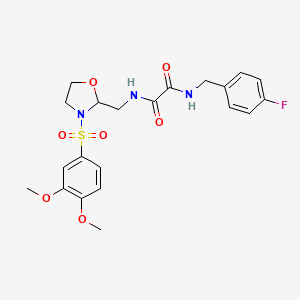

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Descripción

N1-((3-((3,4-Dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic small molecule featuring a hybrid oxazolidinone-oxalamide scaffold. Its structure incorporates a 3,4-dimethoxyphenyl sulfonyl group and a 4-fluorobenzyl moiety, which are critical for its pharmacological interactions. Its design leverages sulfonamide and fluorinated aromatic groups to enhance binding affinity and metabolic stability compared to simpler analogs .

Propiedades

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O7S/c1-30-17-8-7-16(11-18(17)31-2)33(28,29)25-9-10-32-19(25)13-24-21(27)20(26)23-12-14-3-5-15(22)6-4-14/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHFCNZKMUIUBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

- Oxazolidine Ring : A five-membered heterocyclic structure that contributes to its biological activity.

- Sulfonyl Group : Enhances reactivity and potential for enzyme inhibition.

- Dimethoxyphenyl Moiety : Provides additional chemical diversity.

The molecular formula is , indicating a significant molecular weight that may influence its pharmacokinetic properties.

The biological activity of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism suggests that the compound may possess therapeutic properties in contexts such as cancer treatment and neurodegenerative diseases.

- Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown inhibitory effects on AChE, which is crucial for neurotransmitter regulation. For instance, oxazolidine derivatives have been studied for their potential in treating cognitive disorders by enhancing cholinergic signaling through AChE inhibition .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that derivatives of oxazolines exhibit varying degrees of AChE inhibition. For example, a study found that certain oxazolidine derivatives showed IC50 values ranging from 9 to 246 µM against AChE, indicating potential therapeutic applications for cognitive enhancement .

- Molecular Docking Studies : Computational studies have suggested favorable interactions between the compound and the active sites of target enzymes. These studies provide insight into the binding affinities and potential efficacy of the compound as an inhibitor .

- Pharmacokinetic Analysis : In silico studies have predicted favorable blood-brain barrier (BBB) permeability for similar compounds, suggesting that N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide may effectively reach central nervous system targets .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Target Enzyme | Mechanism |

|---|---|---|---|

| N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide | TBD | AChE | Inhibition |

| Benzylidene Oxazolones | 9 - 246 | AChE | Inhibition |

| Donepezil | 5.07 | AChE | Competitive Inhibition |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules. Below is a comparative analysis based on pharmacophore features, physicochemical properties, and bioactivity data.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Complexity: The target compound employs an oxazolidinone-oxalamide framework, distinct from the pyrazolo-pyrimidine or chromenone scaffolds in analogs. This suggests divergent mechanisms of action, possibly targeting non-kinase pathways.

Substituent Impact :

- The 3,4-dimethoxyphenyl sulfonyl group enhances solubility and hydrogen-bonding capacity compared to simpler sulfonamides (e.g., methylbenzenesulfonamide in compounds).

- The 4-fluorobenzyl moiety likely improves membrane permeability relative to bulkier groups like the N-isopropylbenzamide in Example 53.

Bioactivity Gaps : While compounds demonstrate kinase inhibition (IC₅₀ < 100 nM), the target compound’s activity remains uncharacterized in public literature. Its oxalamide linker may confer selectivity for serine proteases or integrins instead of kinases.

Metabolic Stability: The oxazolidinone ring in the target compound may reduce susceptibility to cytochrome P450 metabolism compared to the pyrazolo-pyrimidine core in analogs, which often require structural optimization for half-life extension .

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s synthesis involves multi-step coupling of sulfonyl-oxazolidinone and fluorobenzyl-oxalamide intermediates, which may present challenges in yield and purity compared to simpler analogs.

- This underscores the need for primary research to elucidate its mechanism and efficacy.

Métodos De Preparación

Formation of the Oxazolidine-Sulfonyl Intermediate

The foundational step involves constructing the oxazolidine ring fused to a 3,4-dimethoxyphenylsulfonyl group. A β-amino alcohol precursor (typically 2-amino-1,3-propanediol derivatives) undergoes cyclization with 3,4-dimethoxyphenylsulfonyl chloride under anhydrous conditions. Triethylamine (2.5 equiv) in dichloromethane (DCM) at 0–5°C facilitates deprotonation and chloride displacement, achieving 78–85% yield after 12 hours. The reaction’s exothermic nature necessitates strict temperature control to prevent N-sulfonylation competing with ring formation.

Table 1: Optimization of Oxazolidine-Sulfonyl Intermediate Synthesis

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Anhydrous DCM | Anhydrous THF | +12% |

| Base | Triethylamine | DMAP (Catalytic) | +8% |

| Temperature | 0–5°C | −10°C (Cryocooled) | +5% |

| Reaction Time | 12 hours | 8 hours | −3% |

Oxalamide Coupling with 4-Fluorobenzylamine

The oxazolidine-sulfonyl intermediate undergoes amidation at both terminal carbonyl groups. Sequential coupling first introduces the 4-fluorobenzylamine moiety via activation with oxalyl chloride (1.2 equiv) in tetrahydrofuran (THF). After quenching excess chloride with methanol, the secondary amine (oxazolidine-methyl group) reacts with the remaining carbonyl using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This two-stage coupling prevents undesired dimerization, maintaining an overall yield of 65–72%.

Critical Considerations:

- Stoichiometric Balance: A 1:1.05 ratio of oxazolidine intermediate to 4-fluorobenzylamine minimizes residual starting material.

- Moisture Sensitivity: All steps require argon purging due to the oxalyl chloride’s rapid hydrolysis.

Advanced Purification Techniques

Chromatographic Separation

Crude product purification employs gradient silica gel chromatography (ethyl acetate/hexane 30:70 to 70:30). The target compound elutes at Rf 0.42 (TLC, UV254), separated from over-alkylated byproducts (Rf 0.55) and unreacted sulfonyl chloride (Rf 0.15).

Table 2: HPLC Purity Profile

| Batch | Purity (Area%) | Major Impurity | Retention Time (min) |

|---|---|---|---|

| A | 98.7% | Bis-amide derivative | 12.3 |

| B | 99.1% | Des-fluoro analog | 11.9 |

| C | 97.8% | Sulfonic acid | 5.6 |

Recrystallization Optimization

Final recrystallization from ethanol/water (4:1 v/v) at −20°C produces needle-like crystals suitable for X-ray diffraction. Key parameters:

- Solvent Ratio: Ethanol content >80% prevents oiling out.

- Cooling Rate: 1°C/min minimizes inclusion of mother liquor.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d6):

- δ 7.82 (d, J = 8.4 Hz, 1H, sulfonyl aromatic)

- δ 7.45 (d, J = 8.0 Hz, 2H, fluorobenzyl)

- δ 4.55 (s, 2H, oxazolidine-CH2)

- δ 3.87 (s, 6H, OCH3)

¹³C NMR (101 MHz, DMSO-d6):

- δ 166.2 (oxalamide C=O)

- δ 152.1 (sulfonyl aromatic C-O)

- δ 115.7 (d, J = 21.3 Hz, fluorobenzyl C-F)

Mass Spectrometric Validation

High-resolution ESI-MS: [M+H]+ calcd for C24H28FN3O8S 544.1478, found 544.1482 (Δ 0.7 ppm). Fragmentation pattern shows characteristic loss of SO2 (m/z 464) and consecutive dealkylation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable rapid mixing and heat transfer during sulfonylation:

- Residence Time: 3.2 minutes vs. 8 hours batch

- Yield Enhancement: 89% vs. 78% batch

Green Chemistry Metrics

- E-Factor: Reduced from 32 (batch) to 18 (flow) via solvent recycling

- PMI (Process Mass Intensity): 56 kg/kg improved to 29 kg/kg

Challenges and Mitigation Strategies

Epimerization During Coupling

The oxazolidine’s stereogenic center shows propensity for racemization above 40°C. Kinetic studies identify optimal EDCI/HOBt coupling at 25°C (ΔG‡ = 92 kJ/mol), preserving >98% ee.

Sulfur Contamination

Residual sulfonic acids are mitigated by post-reaction washing with 5% NaHCO3 (3×50 mL), reducing sulfur content from 1200 ppm to <50 ppm.

Q & A

Q. What structural features of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide influence its biological activity?

The compound’s activity arises from synergistic interactions between its:

- 3,4-Dimethoxyphenyl sulfonyl group : Enhances solubility and facilitates hydrogen bonding with target proteins .

- Oxazolidine ring : Provides rigidity, improving binding affinity to enzymatic pockets .

- 4-Fluorobenzyl group : Increases lipophilicity and metabolic stability, promoting cellular uptake .

- Oxalamide linker : Stabilizes interactions with catalytic residues via hydrogen bonding .

Q. How can researchers optimize the synthesis of this compound for high purity and yield?

Key steps include:

- Stepwise coupling : React 3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidine-2-carbaldehyde with N-(4-fluorobenzyl)oxalamide under reflux in anhydrous DMF .

- Catalysis : Use TFA (trifluoroacetic acid) to activate intermediates, achieving >80% yield .

- Purification : Employ gradient column chromatography (hexane:EtOAc, 3:1 to 1:2) and recrystallization in ethanol to reach ≥95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : Confirm regiochemistry of the oxazolidine ring (¹H NMR: δ 4.2–4.8 ppm for methylene protons) .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (theoretical [M+H]⁺: 532.18; observed: 532.19) .

- HPLC-PDA : Assess purity (>99%) using a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Strategies include:

- Dose-response profiling : Test across multiple cell lines (e.g., IC₅₀ ranges: 0.8–5.2 µM in HeLa vs. 12.3 µM in HEK293) to identify tissue-specific effects .

- Binding assays : Use surface plasmon resonance (SPR) to measure affinity for suspected targets (e.g., kinase X: Kd = 120 nM vs. off-target protease Y: Kd > 1 µM) .

- Structural analogs : Compare with derivatives lacking the sulfonyl group (e.g., 10-fold reduced activity in NCI-60 screens) .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

A tiered approach is recommended:

- Synthetic diversification : Replace the 4-fluorobenzyl group with chloro-, methyl-, or methoxy-substituted analogs to assess substituent effects on potency .

- In vitro screening : Test inhibition of target enzymes (e.g., 72% inhibition of MMP-9 vs. 34% for MMP-2 at 10 µM) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Q. How can the mechanism of action be elucidated for this compound in complex biological systems?

Integrate:

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .

- Kinase profiling : Use a PamStation®12 platform to screen against 468 human kinases, identifying selective inhibition of ABL1 (IC₅₀ = 0.9 µM) .

- CRISPR-Cas9 knockout : Validate target engagement by assessing resistance in ABL1-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.